2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide
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Description
2-(3-(5-Nitro-2-(2-pyridylthio)phenyl)prop-2-enoylamino)benzamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis of Derivatives
- Recyclable Catalysts for Derivative Synthesis: 2-Benzoylamino-N-phenyl-benzamide derivatives, closely related to the compound , were synthesized using Keggin-type heteropolyacids as catalysts. This process, which involved microwave irradiations in solvent-free conditions, showed the potential for environmentally benign synthesis methods. The derivatives exhibited antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).
Antiproliferative and Antitubulin Activities
- Antiproliferative Activity in Cancer Cell Lines: A series of similar compounds, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds acted as antitubulin agents, indicating their potential use in cancer treatment (Raffa et al., 2011).
Cytotoxicity Studies
- Cytotoxic Effects on Cancer Cell Lines: In a study focusing on a related compound, 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, significant cytotoxic effects were observed on various cancer cell lines, including human monocytic leukemia cells. This highlights the potential of similar benzamide derivatives in anticancer research (Hour et al., 2007).
Crystal Structure Analysis
- Structural Characterization: The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined through X-ray diffraction, providing insights into the molecular configuration of similar compounds, which is crucial for understanding their chemical properties and potential applications (Saeed et al., 2008).
Polymer Synthesis
- Chain-Growth Polycondensation: Research has been conducted on the synthesis of poly(p-benzamide) and block copolymers containing aramide, utilizing derivatives of benzamide. This demonstrates the application of such compounds in creating new materials with potentially unique properties (Yokozawa et al., 2002).
Directing Group in C-H Amination
- Promoting C-H Amination: A study identified 2-(Pyridin-2-yl) aniline as a new, removable directing group in promoting C-H amination mediated by cupric acetate. This research suggests that benzamide derivatives can play a crucial role in facilitating specific chemical reactions (Zhao et al., 2017).
Properties
IUPAC Name |
2-[[(E)-3-(5-nitro-2-pyridin-2-ylsulfanylphenyl)prop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c22-21(27)16-5-1-2-6-17(16)24-19(26)11-8-14-13-15(25(28)29)9-10-18(14)30-20-7-3-4-12-23-20/h1-13H,(H2,22,27)(H,24,26)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMPGJEWIFMBN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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